2-Methyl-6H-pyrrolo[3,2-b]pyridine
Description
2-Methyl-6H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine ring system with a methyl substituent at the 2-position. This structure positions it as a versatile intermediate in pharmaceutical and materials chemistry. Patent literature () further underscores the relevance of substituted pyrrolo[3,2-b]pyridines in medicinal chemistry, suggesting their utility in developing bioactive compounds .
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methyl-6H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h3-5H,2H2,1H3 |
InChI Key |
WLRPLMGGEGCLEU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CCC=NC2=C1 |
Canonical SMILES |
CC1=NC2=CCC=NC2=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Effects
6-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-51-1)
- Structural Differences: The nitrogen atoms in the pyrrolopyridine core are positioned at [2,3-b] instead of [3,2-b], making it a positional isomer.
- Applications : Primarily used as a research chemical, with safety data indicating precautions for inhalation and handling .
- Key Contrast : The 6-methyl substituent in this isomer may influence solubility and metabolic stability differently compared to the 2-methyl group in the target compound.
2.1.2 3-Methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid (CAS 1218347-75-1)
Substituent Effects: Methyl vs. Bromo
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7)
- Substituent Impact : The bromine atom at the 6-position introduces steric bulk and electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Widely used as a synthetic intermediate for pharmaceuticals and organic materials .
- Key Contrast : The bromo group increases molecular weight (211.06 g/mol vs. ~132.16 g/mol for the target compound) and alters reactivity profiles, making it more suitable for catalytic transformations.
Preparation Methods
Mechanism and Adaptability
The reaction proceeds via initial C=N bond formation, followed by nucleophilic attack of the pyrrole’s amino group on the electrophilic carbonyl carbon. Acid catalysis facilitates cyclization, with the methyl group introduced via the active methylene component (e.g., acetylacetone). For this compound, malononitrile derivatives could be replaced with methyl-bearing reagents to install the desired substituent at position 2.
Table 1: Cyclocondensation Conditions for Pyrrolo[3,2-b]pyridine Derivatives
| Starting Material | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyrrole derivative | Acetylacetone | AcOH/HCl | 65–78 | |
| 2-Aminopyrrole derivative | Ethyl cyanoacetate | AcOH/HCl | 70–82 |
Multi-Component Bicyclization Strategies
Four-component bicyclization, as demonstrated by, offers a versatile route to complex heterocycles. In their work, aryl amines, arylglyoxals, and cyclic diketones underwent acid-promoted condensation to form pyrazolo[3,4-b]pyridines. Although this method targets pyrazole-fused systems, analogous strategies could be adapted for pyrrolo[3,2-b]pyridines by selecting components that favor pyrrole ring formation.
Key Considerations
- Methyl Group Introduction : Substituting one component with a methyl-bearing reagent (e.g., methylglyoxal instead of arylglyoxal) could direct methyl placement at position 2.
- Catalyst Optimization : Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., Cu(OAc)₂) may enhance regioselectivity.
Vilsmeier–Haack Reaction for Dicarbonyl Intermediates
A recent study by employed the Vilsmeier–Haack reaction to synthesize pyrrolo[2,3-d]pyridazines and 6-azaindoles. Starting from 4-aroyl pyrroles, formylation at positions 2 and 3 generated dicarbonyl intermediates, which were subsequently condensed with hydrazines or glycine methyl ester. For this compound, this method could be modified by using methyl-substituted aroyl groups to direct methyl incorporation.
Table 2: Vilsmeier–Haack Reaction Parameters
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Aroyl pyrrole | POCl₃/DMF | Pyrrolo-2,3-dicarbonyl | 75–88 |
Cross-Coupling and Functionalization of Preformed Cores
Post-cyclization functionalization via cross-coupling reactions provides a modular approach to installing methyl groups. In, Chan–Lam coupling and T3P-mediated amidation were used to diversify pyrrolo[2,3-b]pyridine-2-carboxamides. For this compound, methylation could be achieved through:
- Alkylation : Treatment of a deprotonated pyrrolopyridine with methyl iodide.
- Suzuki–Miyaura Coupling : Employing methylboronic acid derivatives, though this requires pre-functionalized halogenated intermediates.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy, one-pot synthesis | Limited substituent flexibility |
| Multi-Component | Structural diversity | Complex optimization required |
| Vilsmeier–Haack | Access to dicarbonyl intermediates | Harsh reaction conditions |
| Cross-Coupling | Precision in substituent placement | Requires pre-functionalized substrates |
Structural Confirmation and Analytical Data
The identity of this compound is confirmed via:
Q & A
Q. What are the common synthetic routes for 2-Methyl-6H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?
Answer: The synthesis of pyrrolo[3,2-b]pyridine derivatives typically involves cyclization or condensation reactions. For example:
- Cyclization with 2-amino-1H-pyrrole and carbonitriles under acidic conditions (e.g., acetic acid) yields the core structure .
- Microwave-assisted synthesis significantly reduces reaction time (e.g., 3 minutes vs. 3 hours for classical heating) and improves yield by minimizing side reactions. Pyridine is often used as a solvent in such protocols .
Optimization Strategies:
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Time | 3 hours | 3 minutes |
| Solvent | Pyridine (15 cm³) | Pyridine (4 cm³) |
| Yield | Moderate (crystallization) | High (reduced degradation) |
Recommendation: For scale-up, combine microwave efficiency with solvent optimization (e.g., greener alternatives). Validate purity via LC-MS or crystallization .
Q. Which analytical techniques are most reliable for characterizing this compound purity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Validated methods using C18 columns and UV detection (e.g., 254 nm) can resolve impurities .
- Spectrophotometry: UV-Vis absorption at λmax ~270 nm (common for aromatic heterocycles) provides rapid purity assessment .
- Crystallization Monitoring: Ethanol or methanol recrystallization improves purity, with melting point analysis (e.g., 157–159°C for related pyridones) confirming consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological targets?
Answer: SAR studies focus on substituent effects:
- Position 6: Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability and receptor binding (e.g., sigma ligands in CNS disorders) .
- Position 2: Methyl groups improve lipophilicity, aiding blood-brain barrier penetration .
Example:
| Derivative | Biological Activity | Key Modification |
|---|---|---|
| 6-(Trifluoromethyl)-substituted | Sigma receptor antagonism | Enhanced binding affinity |
| 3,4a-Dimethyl-substituted | Anthelmintic (Haemonchus contortus) | Increased in vivo efficacy |
Methodology: Use computational docking paired with in vitro assays (e.g., receptor binding) to prioritize derivatives .
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[3,2-b]pyridine derivatives?
Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. primary neurons) or dosing protocols.
- Metabolic Stability: In vitro vs. in vivo models may yield divergent results due to hepatic metabolism.
Case Study: Antitumor activity reported in in vitro screens (e.g., IC₅₀ = 5 µM ) but not replicated in vivo may require pharmacokinetic optimization (e.g., prodrug strategies). Validate using orthogonal assays (e.g., xenograft models) .
Q. What are the safety considerations for handling this compound in laboratory settings?
Answer:
Methodological Guidance
Q. How to design a scalable synthesis protocol for novel pyrrolo[3,2-b]pyridine analogs?
Answer:
- Step 1: Optimize microwave conditions (power, solvent volume) using design-of-experiment (DoE) approaches .
- Step 2: Incorporate flow chemistry for continuous production of intermediates (e.g., 2-amino-pyrrole derivatives) .
- Step 3: Purify via flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
Q. What strategies improve the solubility of this compound in aqueous buffers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
